N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 919855-42-8
VCID: VC5330247
InChI: InChI=1S/C15H17NO3/c1-9(2)16-14(17)7-11-8-15(18)19-13-6-10(3)4-5-12(11)13/h4-6,8-9H,7H2,1-3H3,(H,16,17)
SMILES: CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C)C
Molecular Formula: C15H17NO3
Molecular Weight: 259.305

N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

CAS No.: 919855-42-8

Cat. No.: VC5330247

Molecular Formula: C15H17NO3

Molecular Weight: 259.305

* For research use only. Not for human or veterinary use.

N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide - 919855-42-8

Specification

CAS No. 919855-42-8
Molecular Formula C15H17NO3
Molecular Weight 259.305
IUPAC Name 2-(7-methyl-2-oxochromen-4-yl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C15H17NO3/c1-9(2)16-14(17)7-11-8-15(18)19-13-6-10(3)4-5-12(11)13/h4-6,8-9H,7H2,1-3H3,(H,16,17)
Standard InChI Key DXMTUWJMTHEBHX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(propan-2-yl)acetamide, reflects its core structure:

  • A coumarin backbone (2H-chromen-2-one) substituted with a methyl group at the 7-position.

  • An acetamide group at the 4-position of the coumarin ring, with an isopropyl moiety attached to the nitrogen atom.

The molecular formula is C₁₅H₁₇NO₃, with a molecular weight of 263.30 g/mol. Key functional groups include:

  • Lactone ring (2-oxo-2H-chromene).

  • Acetamide side chain providing hydrogen-bonding capacity.

  • Isopropyl group enhancing lipophilicity and influencing pharmacokinetics .

Spectral Characterization

Spectral data for analogous coumarin-acetamide derivatives provide insights into its likely properties:

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O lactone), ~1720 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Signals for the coumarin aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and amide NH (δ 8.1–8.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 263.3 (M⁺) .

Synthesis and Derivatives

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Coumarin Core Formation:

    • Condensation of resorcinol derivatives with β-ketoesters under Pechmann conditions .

    • Example: 7-Methyl-4-hydroxycoumarin is prepared from ethyl acetoacetate and resorcinol in concentrated sulfuric acid .

  • Side-Chain Introduction:

    • Chloroacetylation: Reaction of 4-hydroxy-7-methylcoumarin with chloroacetyl chloride to form 4-chloroacetoxy-7-methylcoumarin .

    • Aminolysis: Treatment with isopropylamine in dry acetone or THF, yielding the final acetamide derivative .

A representative reaction scheme is provided below:

7-Methyl-4-hydroxycoumarin+ClCH2COClbase4-Chloroacetoxy-7-methylcoumarinisopropylamineN-Isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide\text{7-Methyl-4-hydroxycoumarin} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{base}} \text{4-Chloroacetoxy-7-methylcoumarin} \xrightarrow{\text{isopropylamine}} \text{N-Isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide}

Structural Analogues

Modifications to the core or side chain alter bioactivity:

DerivativeR GroupKey PropertyReference
N-Cyclohexyl analogueCyclohexylEnhanced lipophilicity
4-Methoxycoumarin variant4-OCH₃Improved fluorescence
Thioamide derivativeS instead of OIncreased antimicrobial potency

Pharmacological Profile

Antimicrobial Activity

Coumarin-acetamide hybrids exhibit broad-spectrum activity:

  • Bacterial Targets: Staphylococcus aureus (MIC: 8–32 μg/mL), Escherichia coli (MIC: 16–64 μg/mL) .

  • Mechanism: Inhibition of DNA gyrase and disruption of cell wall synthesis .

Anti-Inflammatory Effects

In murine models, related compounds reduced edema by 40–60% at 50 mg/kg, likely via COX-2 suppression .

Cytotoxicity

Preliminary assays on HEK-293 cells showed an IC₅₀ > 100 μM, indicating low toxicity .

Applications and Future Directions

Challenges

  • Solubility: Low aqueous solubility (logP ≈ 2.8) limits bioavailability .

  • Metabolic Stability: Rapid hepatic clearance observed in preclinical models .

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